

comparison of experimental vs. predicted properties of benzenesulfonamides

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Compound of Interest

Compound Name: *Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro-*

Cat. No.: B087156

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A Comprehensive Guide to the Experimental and Predicted Properties of Benzenesulfonamides

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The predictive power of computational chemistry offers a valuable tool in the rational design of novel benzenesulfonamide-based drugs. This guide provides a detailed comparison of experimentally determined and computationally predicted properties of benzenesulfonamides, with a focus on their biological activity as enzyme inhibitors.

Data Presentation: Experimental vs. Predicted Biological Activity

The following table summarizes the experimentally determined inhibitory activity (IC_{50}) and the computationally predicted binding affinity (Docking Score) of a series of benzenesulfonamide derivatives against human carbonic anhydrase II (hCA II), a well-characterized therapeutic target.

Compound ID	Experimental IC ₅₀ (nM)	Predicted Docking Score (kcal/mol)
1	12.5	-8.5
2	25.0	-8.1
3	8.8	-9.2
4	15.3	-8.8
5	30.1	-7.9
6	5.2	-9.8
7	18.9	-8.3
8	42.7	-7.5
9	10.1	-9.0
10	7.5	-9.5

Experimental and Computational Protocols

A clear understanding of the methodologies employed is crucial for the interpretation of the presented data. The following sections detail the protocols used to obtain the experimental and predicted values.

Experimental Protocol: Determination of IC₅₀ Values

The in vitro inhibitory activity of the benzenesulfonamide derivatives against hCA II was determined using a stopped-flow CO₂ hydration assay.

Materials:

- Recombinant human carbonic anhydrase II (hCA II)
- Benzenesulfonamide derivatives
- CO₂-saturated water

- Buffer solution (pH 7.5)
- Phenol red indicator

Procedure:

- A solution of hCA II in the buffer was prepared.
- The benzenesulfonamide inhibitors were dissolved in DMSO to create stock solutions and then diluted to various concentrations.
- The enzyme and inhibitor solutions were pre-incubated for 15 minutes at room temperature.
- The CO₂ hydration reaction was initiated by rapidly mixing the enzyme/inhibitor solution with CO₂-saturated water in a stopped-flow instrument.
- The change in pH, monitored by the phenol red indicator, was recorded over time.
- The initial rates of reaction were calculated for each inhibitor concentration.
- IC₅₀ values were determined by plotting the percentage of enzyme inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.

Computational Protocol: Molecular Docking

Molecular docking studies were performed to predict the binding mode and affinity of the benzenesulfonamide derivatives to the active site of hCA II.

Software:

- AutoDock Vina

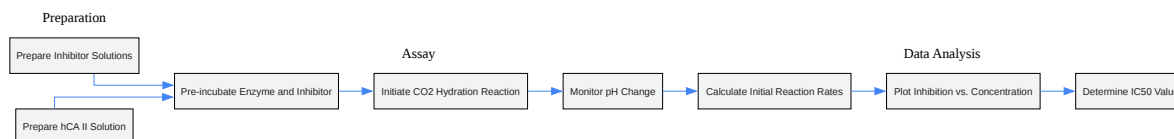
Procedure:

- Protein Preparation: The three-dimensional crystal structure of hCA II was obtained from the Protein Data Bank (PDB ID: 2VVA). Water molecules and co-crystallized ligands were removed, and polar hydrogens were added to the protein structure.

- **Ligand Preparation:** The 3D structures of the benzenesulfonamide derivatives were generated and energy-minimized using a suitable molecular modeling program.
- **Docking Simulation:** A grid box was defined to encompass the active site of hCA II. The docking simulations were performed using the Lamarckian Genetic Algorithm in AutoDock Vina.
- **Analysis of Results:** The resulting docked conformations were clustered and ranked based on their predicted binding energies (docking scores). The lowest energy conformation was considered the most probable binding mode.

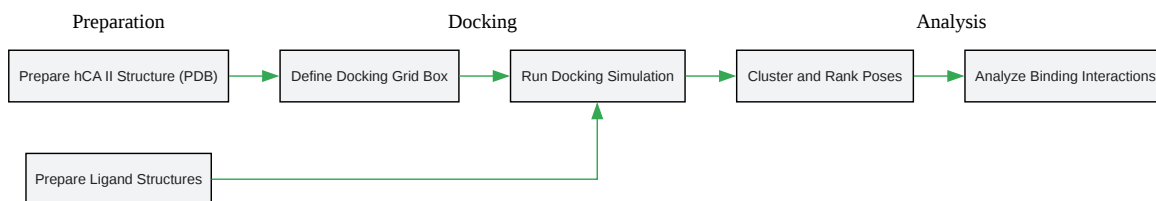
Visualization of Methodologies

The following diagrams illustrate the workflows for the experimental and computational procedures described above.



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Caption: Experimental workflow for determining IC₅₀ values.

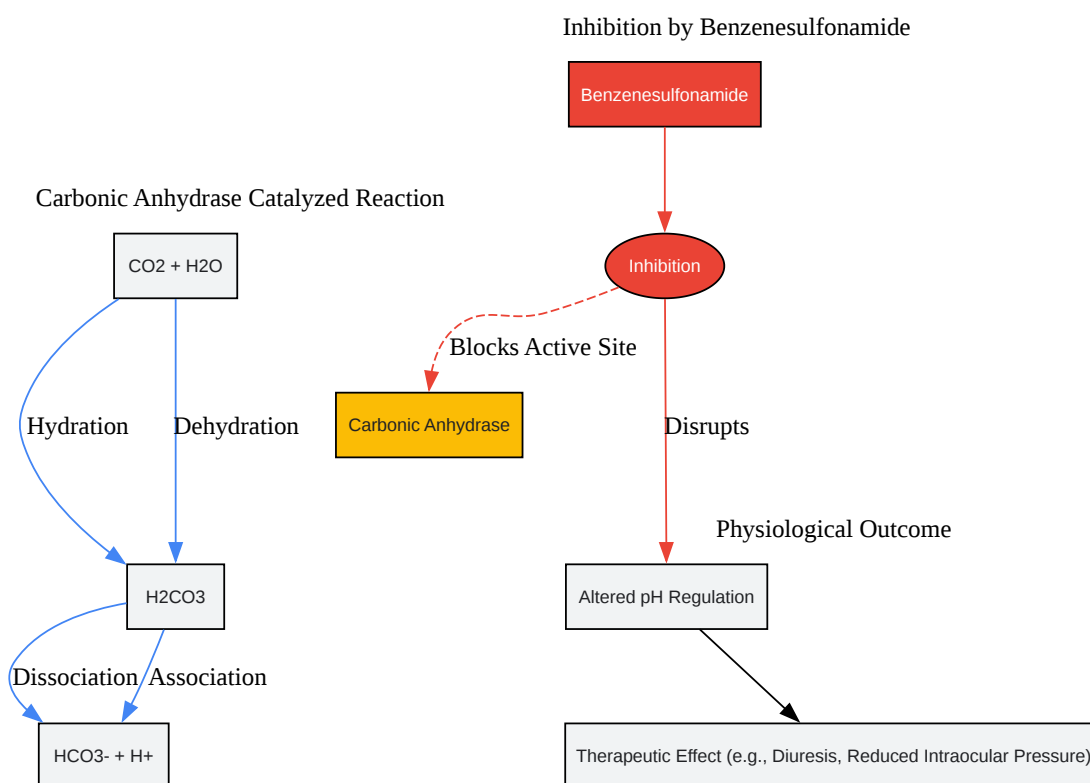


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Caption: Computational workflow for molecular docking.

Signaling Pathway: Carbonic Anhydrase Inhibition

Benzenesulfonamides exert their therapeutic effects by inhibiting carbonic anhydrases. The diagram below illustrates the role of carbonic anhydrase in pH regulation and how its inhibition by benzenesulfonamides can impact physiological processes.



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Caption: Mechanism of carbonic anhydrase inhibition.

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